trans-2-Bromo-2,3-dihydro-1H-inden-1-ol
Overview
Description
Synthesis Analysis
The stereoisomers of "trans-2-Bromo-2,3-dihydro-1H-inden-1-ol" have been synthesized using enzymatic kinetic resolution, X-ray diffraction analysis, and NMR techniques. Lipases from Burkholderia cepacia and Candida Antarctica B have been effective biocatalysts for its esterification with isopropylidene acetate, establishing the configurations of its stereoisomers (Prysiazhnuk, Rusanov, & Kolodiazhnyi, 2021).
Molecular Structure Analysis
The molecular structure of "trans-2-Bromo-2,3-dihydro-1H-inden-1-ol" and its stereoisomers has been detailed through techniques like X-ray diffraction and NMR, providing insights into its configurational and conformational properties. The absolute configurations of its stereoisomers have been determined, contributing to our understanding of its structural aspects and reactivity (Prysiazhnuk, Rusanov, & Kolodiazhnyi, 2021).
Chemical Reactions and Properties
"trans-2-Bromo-2,3-dihydro-1H-inden-1-ol" undergoes various chemical reactions due to the presence of functional groups like the bromo and hydroxyl groups. These reactions include enzymatic kinetic resolutions and esterifications, which are pivotal in the synthesis of its stereoisomers and derivatives. The compound's reactivity is significantly influenced by its stereochemistry (Prysiazhnuk, Rusanov, & Kolodiazhnyi, 2021).
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
The compound is used as an intermediate in the synthesis of biologically active compounds . All four possible stereoisomers of cis- and trans-2-bromo-2,3-dihydro-1H-inden-1-ols were synthesized .
Methods of Application or Experimental Procedures
The configurations of the synthesized compounds were studied by enzymatic kinetic resolution with the application of the Kazlauskas rule, X-ray diffraction analysis, as well as NMR using NOE-NMR and Karplus equation . Biocatalytic kinetic trans-esterification was used for resolution of racemates . Lipases Burkholderia cepacia and Candida Antarctica B (Novozyme 435) were effective as biocatalysts for biocatalytic esterification of 2-bromo-2,3-dihydro-1H-inden-1-ols with isopropylidene acetate .
Results or Outcomes
The absolute configurations of (S,S)-, (R,R)-, (S,R)- and (R,S)-stereoisomers of 2-bromo-2,3-dihydro-1H-inden-1-ols were established .
Retinoic Acid Receptor α Agonists
Specific Scientific Field
This application is in the field of Medicinal Chemistry .
Summary of the Application
A series of novel indene-derived retinoic acid receptor α (RARα) agonists have been designed and synthesized . These compounds exhibited moderate RARα binding activity and potent antiproliferative activity .
Methods of Application or Experimental Procedures
The use of receptor binding, cell proliferation and cell differentiation assays demonstrated the activity of these compounds .
Results or Outcomes
In particular, 4-((3-isopropoxy-2,3-dihydro-1H-inden-5-yl)-carbamoyl)benzoic acid (36d), which showed a moderate binding affinity, exhibited a great potential to induce the differentiation of NB4 cells (68.88% at 5 μM) .
Antibacterial and Antifungal Studies
Specific Scientific Field
This application is in the field of Pharmaceutical Chemistry .
Summary of the Application
Halo-aryl and heterocyclic tagged 2,3-dihydro-1H-inden-1-one derivatives, which include trans-2-Bromo-2,3-dihydro-1H-inden-1-ol, have been synthesized and studied for their antibacterial and antifungal properties .
Methods of Application or Experimental Procedures
A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods . The synthesized compounds were tested for their antimicrobial activities against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and also two fungal agents (Aspergillus niger and Candida albicans) .
Results or Outcomes
Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity . Likewise, few compounds were revealed to have potent antifungal properties against A. niger and C. albicans .
Synthesis of Biologically Active Compounds
Specific Scientific Field
This application is in the field of Organic Chemistry .
Summary of the Application
All four possible stereoisomers of cis- and trans-2-bromo-2,3-dihydro-1H-inden-1-ols, which are important intermediates in the synthesis of biologically active compounds, were synthesized .
Methods of Application or Experimental Procedures
The configurations of the synthesized compounds were studied by enzymatic kinetic resolution with the application of the Kazlauskas rule, X-ray diffraction analysis, as well as NMR using NOE-NMR and Karplus equation . Biocatalytic kinetic trans-esterification was used for resolution of racemates . Lipases Burkholderia cepacia and Candida Antarctica B (Novozyme 435) were effective as biocatalysts for biocatalytic esterification of 2-bromo-2,3-dihydro-1H-inden-1-ols with isopropylidene acetate .
Results or Outcomes
The absolute configurations of (S,S)-, (R,R)-, (S,R)- and (R,S)-stereoisomers of 2-bromo-2,3-dihydro-1H-inden-1-ols were established .
Synthesis of Halo-Aryl and Heterocyclic Tagged 2,3-Dihydro-1H-Inden-1-One Candidates
Specific Scientific Field
This application is in the field of Pharmaceutical Chemistry .
Summary of the Application
Halo-aryl and heterocyclic tagged 2,3-dihydro-1H-inden-1-one candidates, which include trans-2-Bromo-2,3-dihydro-1H-inden-1-ol, have been synthesized .
Methods of Application or Experimental Procedures
A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods .
Results or Outcomes
The synthesized compounds have been tested for their antimicrobial activities against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and also two fungal agents (Aspergillus niger and Candida albicans) . Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity .
Synthesis of Biologically Active Compounds
Specific Scientific Field
This application is in the field of Organic Chemistry .
Summary of the Application
All four possible stereoisomers of cis- and trans-2-bromo-2,3-dihydro-1H-inden-1-ols, which are important intermediates in the synthesis of biologically active compounds, were synthesized .
Methods of Application or Experimental Procedures
The configurations of the synthesized compounds were studied by enzymatic kinetic resolution with the application of the Kazlauskas rule, X-ray diffraction analysis, as well as NMR using NOE-NMR and Karplus equation . Biocatalytic kinetic trans-esterification was used for resolution of racemates .
Results or Outcomes
The absolute configurations of (S,S)-, (R,R)-, (S,R)- and (R,S)-stereoisomers of 2-bromo-2,3-dihydro-1H-inden-1-ols were established .
Future Directions
properties
IUPAC Name |
(1R,2R)-2-bromo-2,3-dihydro-1H-inden-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5H2/t8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTESDSDXFLYAKZ-RKDXNWHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](C2=CC=CC=C21)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-Bromo-2,3-dihydro-1H-inden-1-ol |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.